Tetrabenzo[de,h,kl,rst]pentaphene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nonacyclo[16.12.2.12,6.119,23.011,31.012,17.028,32.010,34.027,33]tetratriaconta-1(30),2,4,6(34),7,9,11(31),12,14,16,18(32),19,21,23(33),24,26,28-heptadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H18/c1-2-12-24-23(11-1)31-27-15-5-9-19-7-3-13-21(29(19)27)25-17-18-26-22-14-4-8-20-10-6-16-28(30(20)22)32(24)34(26)33(25)31/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITUTDSDJPQCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C2C6=CC=CC7=C6C5=CC=C7)C8=CC=CC9=C8C3=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940274 | |
| Record name | Tetrabenzo[de,h,kl,rst]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188-13-6 | |
| Record name | Tetrabenzo(de,h,kl,rst)pentaphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabenzo[de,h,kl,rst]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Context Within Extended Polycyclic Aromatic Hydrocarbons Pahs Research
Extended polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by their large, fused aromatic ring systems. The study of these molecules is a significant area of research due to their unique electronic, optical, and structural properties. Tetrabenzo[de,h,kl,rst]pentaphene is a notable example of an extended PAH, and its investigation contributes to the broader understanding of this class of compounds.
The extensive conjugation in this compound and other extended PAHs leads to high chemical stability and distinct photophysical behaviors. Researchers are particularly interested in how the size, shape, and symmetry of these molecules influence their properties. The exploration of novel biaryls composed of two polycyclic aromatic hydrocarbon units, such as 5,5′‐bibenzo[rst]pentaphene (BBPP), is a strategy for developing organic materials with unique properties. researchgate.net
Significance in Organic Chemistry and Materials Science
The unique structure of tetrabenzo[de,h,kl,rst]pentaphene makes it a compound of interest in both organic chemistry and materials science. Its synthesis often involves multi-step organic reactions, and its characterization is performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. cymitquimica.com
In materials science, the potential applications for this compound and its derivatives are an active area of investigation. Due to its ability to facilitate charge transport, it is being explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. cymitquimica.com The development of new synthetic routes and the characterization of its properties are crucial steps toward realizing these applications.
Scope and Research Trajectories of Tetrabenzo De,h,kl,rst Pentaphene Studies
Classical Annulation Approaches in Polycyclic Aromatic Hydrocarbon Synthesis
The foundational methods for constructing complex PAHs like this compound have traditionally relied on intramolecular cyclization reactions, which form new aromatic rings by creating carbon-carbon bonds within a precursor molecule.
Scholl-Type Cyclodehydrogenation Reactions
The Scholl reaction is a powerful and widely used method for the synthesis of large, peri-fused aromatic systems through an acid-catalyzed oxidative cyclodehydrogenation. nih.govnih.gov This reaction typically employs strong Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) in combination with an oxidant. nih.govnih.gov The mechanism is believed to proceed through either an arenium ion or a radical cation intermediate, leading to the formation of new carbon-carbon bonds between aryl moieties. nih.gov
For the synthesis of this compound, a plausible synthetic route involves the use of a suitable precursor that can undergo intramolecular cyclization. One documented precursor for a related structure involves 9,10-di(1'-naphthyl)anthracene, which upon treatment with aluminum chloride and pyridine, can lead to the desired fused system. The conditions for such reactions are often harsh, requiring high temperatures and superstoichiometric amounts of the Lewis acid. nih.gov
The choice of solvent and oxidant can significantly influence the reaction's outcome, with nitrobenzene (B124822) or dichloromethane (B109758) being common solvents. The oxidant's role is to facilitate the rearomatization of the newly formed ring system.
Table 1: Typical Reagents and Conditions for Scholl-Type Reactions
| Lewis Acid | Oxidant | Solvent | Temperature | Reference |
| AlCl₃ | Air/FeCl₃ | CS₂ / Dichloromethane | High | nih.gov |
| FeCl₃ | DDQ | Dichloromethane/Nitromethane | Room Temp. to High | nih.gov |
| Cu(OTf)₂/AlCl₃ | - | CS₂ | High | nih.gov |
This table presents generalized conditions. Specific substrate-product transformations require tailored optimization.
Mallory-Type Photocyclization Reactions
The Mallory reaction offers a photochemical approach to the synthesis of phenanthrenes and other fused PAHs from stilbene-like precursors. wikipedia.orgnih.gov This reaction involves the irradiation of a diaryl ethylene (B1197577) derivative with ultraviolet (UV) light, which induces an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. wikipedia.org In the presence of an oxidant, such as iodine or oxygen, this intermediate is aromatized to the final phenanthrene (B1679779) product. wikipedia.orgnih.gov
While not directly documented for this compound, this methodology is a cornerstone in the synthesis of various PAHs. The synthesis of a suitable stilbene-type precursor containing the necessary aromatic framework would be the critical first step. The reaction conditions, including the solvent, wavelength of light, and the choice of oxidant, are crucial for achieving high yields and selectivity. nih.gov
Table 2: Key Parameters in Mallory-Type Photocyclization
| Parameter | Description | Typical Values/Reagents | Reference |
| Precursor | A stilbene (B7821643) or related diaryl ethylene derivative | Substituted stilbenes | wikipedia.org |
| Light Source | UV lamp | Medium or high-pressure mercury lamp | wikipedia.org |
| Oxidant | To aromatize the dihydro intermediate | Iodine, Oxygen | nih.gov |
| Solvent | Non-reactive and transparent to UV light | Benzene (B151609), Cyclohexane | nih.gov |
The efficiency of the Mallory reaction is highly dependent on the specific substitution pattern of the stilbene precursor.
Cyclodehydrochlorination (CDHC) Reactions
Cyclodehydrochlorination (CDHC) is a photochemical method that has gained prominence for the synthesis of graphene nanoribbons and other large PAHs. This reaction involves the intramolecular cyclization of a precursor containing at least one aryl-aryl bond flanked by a chlorine atom. Upon UV irradiation, a C-Cl bond is homolytically cleaved, generating an aryl radical that subsequently attacks an adjacent aromatic ring, leading to cyclization and elimination of a hydrogen atom to form the new C-C bond.
This method offers the advantage of proceeding under relatively mild, metal-free conditions. The design of a suitable chlorinated precursor is paramount for the successful synthesis of complex architectures like this compound. The efficiency of the reaction can be influenced by the solvent and the presence of a base to neutralize the eliminated HCl.
Advanced Annulation Strategies
In recent years, more sophisticated and often milder synthetic methods have emerged, providing powerful alternatives to the classical approaches for constructing complex aromatic systems.
Photoredox Annulation Protocols
Visible-light photoredox catalysis has revolutionized organic synthesis, and its application in the construction of PAHs is a burgeoning field. nih.gov This methodology utilizes a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates from suitable precursors. nih.gov These radicals can then undergo intramolecular cyclization to form new C-C bonds.
A key advantage of photoredox catalysis is the mild reaction conditions, often proceeding at room temperature and with a high degree of functional group tolerance. nih.gov For the synthesis of this compound or its analogs, a precursor with appropriate leaving groups or activatable C-H bonds would be designed to undergo a photoredox-mediated cyclization cascade.
Table 3: Components of a Typical Photoredox Annulation System
| Component | Function | Examples | Reference |
| Photocatalyst | Absorbs visible light and initiates SET | Ru(bpy)₃²⁺, Ir(ppy)₃, Organic dyes | nih.govnih.gov |
| Light Source | Excites the photocatalyst | Blue or white LEDs | nih.govnih.gov |
| Precursor | Contains the necessary fragments for annulation | Aryl halides, triflates, or C-H bonds | nih.gov |
| Solvent | Solubilizes reactants and is photochemically stable | Acetonitrile, DMF, DMSO | nih.gov |
The judicious choice of photocatalyst and reaction conditions is crucial for achieving high efficiency and selectivity.
Radical-Based Annulation Methodologies
Radical-based annulations offer a versatile and powerful strategy for the synthesis of complex aromatic structures. mdpi.com These methods involve the generation of aryl radicals, which can then participate in intramolecular cyclization reactions to form new rings. Radicals can be generated through various means, including the decomposition of diazonium salts, the reduction of aryl halides, or through photoredox catalysis as mentioned above.
The high reactivity of radicals allows for the formation of C-C bonds that might be challenging to forge using traditional ionic methods. The key to a successful radical annulation is the control of the radical generation and the subsequent cyclization cascade to ensure the desired product is formed selectively. Recent advancements have led to the development of cascade radical cyclizations that can form multiple rings in a single synthetic operation, offering an efficient pathway to complex nanographenes. mdpi.com
Alkyne Benzannulation Techniques
Alkyne benzannulation has emerged as a powerful strategy for the synthesis of PAHs, offering an energetically favorable route to extend π-conjugated systems. nih.gov This method involves the cyclization of alkynes to form new benzene rings, a process that can be finely tuned to control the size and shape of the resulting PAH. nih.gov
The choice of acid catalyst is critical in directing the annulation pathway. For instance, trifluoroacetic acid (TFA) is effective for producing cata-condensed systems, which result in phenanthrene-like structures. nih.gov However, for the formation of more complex, peri-condensed systems with pyrene-like moieties, a stronger Brønsted acid such as triflic acid (TfOH) is often required. nih.gov A strategic combination of these acids can be employed to achieve selective benzannulation at different stages of a synthesis. nih.gov This control over the reaction conditions allows for the construction of a diverse range of PAHs with tailored optical and electronic properties. nih.gov
Table 1: Comparison of Acid Catalysts in Alkyne Benzannulation
| Catalyst | System Type | Resulting Moiety |
| Trifluoroacetic Acid (TFA) | Cata-condensed | Phenanthrene-like |
| Triflic Acid (TfOH) | Peri-condensed | Pyrene-like |
Palladium-Catalyzed Annulation Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been successfully applied to the construction of complex PAHs. One notable example is the palladium-catalyzed arylation reaction used in the synthesis of tetrabenzo researchgate.netcirculene, a related complex PAH. nih.gov This approach highlights the versatility of palladium catalysts in forming multiple carbon-carbon bonds in a controlled manner.
In a key step of the tetrabenzo researchgate.netcirculene synthesis, a palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), was used to facilitate a Suzuki coupling reaction to assemble a precursor molecule. nih.gov This was followed by a subsequent palladium-catalyzed intramolecular arylation to complete the fused ring system. nih.gov The ability of palladium catalysts to tolerate a wide range of functional groups and to promote challenging bond formations makes them invaluable tools in the synthesis of intricate aromatic scaffolds.
Ruthenium-Catalyzed Arylation Methods
While specific examples of ruthenium-catalyzed arylation for the direct synthesis of this compound are not prominently detailed in the provided search results, the principles of ruthenium-catalyzed C-H activation and arylation are highly relevant to the synthesis of complex PAHs. Ruthenium catalysts are known for their ability to activate otherwise inert C-H bonds, allowing for the direct introduction of aryl groups. This strategy can significantly shorten synthetic routes by avoiding the need for pre-functionalized starting materials. The application of such methods could provide a more atom-economical and efficient pathway to this compound and its derivatives.
Cross-Coupling Reactions (e.g., Suzuki, Negishi) for Precursor Assembly
Cross-coupling reactions are fundamental to the assembly of precursors for large PAHs. The Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method. In the synthesis of a tetrabenzo researchgate.netcirculene, 2,5-dibromothiophene (B18171) was coupled with 2-chlorophenylboronic acid using a Pd(PPh₃)₄ catalyst and potassium carbonate as a base to form a key precursor. nih.gov
Table 2: Key Components of a Suzuki Coupling for PAH Precursor Synthesis
| Component | Example from Tetrabenzo researchgate.netcirculene Synthesis |
| Organohalide | 2,5-dibromothiophene |
| Organoboron Compound | 2-chlorophenylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Base | Potassium Carbonate (K₂CO₃) |
The Negishi coupling, which utilizes an organozinc reagent, offers an alternative and often complementary approach to the Suzuki coupling for the formation of C-C bonds in the assembly of PAH precursors.
Transition-Metal-Free Cyclization Approaches
While transition-metal catalysis is a dominant force in PAH synthesis, transition-metal-free methods offer advantages in terms of cost, toxicity, and ease of product purification. A common strategy is oxidative cyclodehydrogenation, often referred to as a Scholl reaction. This method involves the intramolecular cyclization of precursor molecules using a Lewis acid, such as aluminum chloride (AlCl₃), often in the presence of an oxidizing agent. chemsrc.com For instance, a synthetic route to this compound involves the use of aluminum chloride. chemsrc.com
Another emerging area is base-catalyzed intramolecular cyclization. For example, cesium carbonate (Cs₂CO₃) has been used to catalyze the cyclization of 2-ynylphenols to form 2-substituted benzo[b]furans under mild conditions, demonstrating the potential of metal-free basic conditions to facilitate ring-forming reactions. rsc.org
Emerging Synthetic Concepts for Complex Polycyclic Aromatic Hydrocarbon Scaffolds
The quest for novel and more efficient synthetic routes to complex PAHs continues to drive innovation in organic chemistry.
Ring Expansion Strategies
Ring expansion strategies represent a powerful, yet less conventional, approach to constructing large and complex ring systems. These methods involve the rearrangement of a smaller ring to a larger one, often triggered by a specific chemical transformation. For example, strategies have been developed for the synthesis of medium-sized and macrocyclic sulfonamides through ring expansion initiated by nitro reduction or amine conjugate addition. researchgate.net While not directly applied to this compound in the provided literature, the underlying principles of using carefully designed precursors that can undergo predictable rearrangements to form larger, more complex structures hold significant promise for the future synthesis of intricate PAH scaffolds. This approach could offer novel disconnection points and synthetic pathways that are not accessible through traditional annulation and coupling strategies.
Inward Ring-Closing Methodologies
A primary strategy for the synthesis of complex PAHs involves the intramolecular cyclodehydrogenation of tailor-made, non-planar polyphenylene precursors. This approach, often utilizing the Scholl reaction, facilitates the formation of multiple carbon-carbon bonds in a single step, leading to the desired planar, fully conjugated system. tongji.edu.cnresearchgate.net
The Scholl reaction is a classic method for the coupling of two arene compounds using a Lewis acid and a protic acid. wikipedia.org The exact mechanism of the Scholl reaction can be complex and is believed to proceed through either a radical cation pathway or an arenium ion pathway, depending on the reaction conditions and substrates. wikipedia.org In the context of synthesizing molecules like this compound, this reaction induces an inward collapse of a precursor molecule, effectively "stitching" together aromatic rings.
A notable example is the synthesis of this compound from 9,10-di-(1'-naphthyl)anthracene. This precursor, upon treatment with a Lewis acid such as aluminum chloride in the presence of a base like pyridine, undergoes intramolecular oxidative cyclization to yield the target compound. chemsrc.com The reaction proceeds by forming new carbon-carbon bonds between the naphthalene (B1677914) and anthracene (B1667546) moieties, resulting in a more extended and rigid polycyclic system.
It is important to note that Scholl reactions can sometimes lead to unexpected rearrangements, which can be both a challenge and an opportunity for the synthesis of novel PAH structures. nih.govresearchgate.net The choice of precursor and reaction conditions is therefore critical in directing the reaction towards the desired product.
| Precursor | Reagents | Product | Reference |
| 9,10-di-(1'-naphthyl)anthracene | Aluminium chloride, Pyridine | This compound | chemsrc.com |
| 6,7,13,14-Tetraarylbenzo[k]tetraphene | FeCl3 | Bistetracene analogue with five-membered rings | nih.govresearchgate.net |
| 1,1'-Binaphthalene | Aluminium chloride | Perylene | wikipedia.org |
Interfacial Synthesis Techniques
Interfacial synthesis, particularly on-surface synthesis, has emerged as a powerful bottom-up approach for the atomically precise fabrication of graphenoid fragments, including nanographenes and graphene nanoribbons. tongji.edu.cn This methodology involves the deposition of rationally designed molecular precursors onto a catalytically active metal surface under ultra-high vacuum conditions. Subsequent thermal annealing triggers a cascade of reactions, typically involving dehalogenation and cyclodehydrogenation, to form the desired planar aromatic structures. tongji.edu.cnacs.orgnih.gov
The choice of the metallic substrate is crucial as it can significantly influence the reaction pathway. For instance, surfaces like Au(111) and Cu(111) are known to promote intermolecular and intramolecular coupling reactions. tongji.edu.cnacs.org The atomic structure of the surface can also play a critical role; the more open and anisotropic Cu(110) surface has been shown to exhibit higher reactivity compared to the close-packed Cu(111) surface, leading to different reaction outcomes. acs.orgnih.gov
While the direct on-surface synthesis of this compound is not extensively documented, the principles have been demonstrated with a variety of precursors to form other complex PAHs. For example, 10,10′-dibromo-9,9′-bianthracene (DBBA) has been used as a precursor to grow armchair graphene nanoribbons on Au(111) and Cu(111). acs.orgnih.gov The process generally involves an initial polymerization step via Ullmann coupling, followed by a cyclodehydrogenation step at higher temperatures to achieve the final planar structure.
The advantage of on-surface synthesis lies in its ability to create highly ordered, defect-free nanostructures that can be characterized in situ using techniques like scanning tunneling microscopy (STM).
| Precursor | Substrate | Reaction Type | Product | Reference |
| 10,10′-dibromo-9,9′-bianthracene (DBBA) | Au(111), Cu(111) | Ullmann coupling, Cyclodehydrogenation | Armchair graphene nanoribbons | acs.orgnih.gov |
| C60H30 isomer | Pt(111) | Surface-catalyzed cyclodehydrogenation | Open-cage fullerene structure | tongji.edu.cn |
| Aromatic precursors | Pt(111) | Intramolecular cyclodehydrogenation | Nanographenes | tongji.edu.cn |
Pyrolytic Protocols for Graphenoid Fragments
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a well-known method for producing carbonaceous materials, including a mixture of PAHs. nih.gov However, for the synthesis of specific graphenoid fragments, more controlled pyrolytic techniques are required. Flash vacuum pyrolysis (FVP) is one such technique that allows for the synthesis of complex organic molecules by heating a precursor molecule intensely and for a very short duration under high vacuum. wikipedia.org
The FVP process involves the volatilization of a precursor, which is then passed through a hot zone (typically a quartz tube) before the products are rapidly condensed on a cold surface. wikipedia.org This method favors unimolecular reactions and can be used to generate highly reactive intermediates that would be difficult to handle under normal solution-phase conditions. The short residence time in the hot zone and the rapid cooling minimize side reactions and decomposition of the desired product. wikipedia.org
While the direct synthesis of this compound via FVP is not a commonly cited route, the technique has been successfully employed to create a variety of strained and complex PAHs. For example, FVP has been used in the synthesis of bowl-shaped PAHs and other complex structures that are fragments of fullerenes. researchgate.net The precursor design is critical, as the pyrolysis often involves the extrusion of small, stable molecules like carbon monoxide, nitrogen, or cyclopentadiene (B3395910) to induce the formation of the target aromatic system. wikipedia.org
The pyrolytic formation of PAHs is also a key process in combustion, where small hydrocarbon radicals can combine to form larger aromatic systems. nih.gov However, these processes lack the selectivity required for the synthesis of a single, well-defined graphenoid fragment like this compound.
| Technique | Precursor Type | Conditions | Products | Reference |
| Flash Vacuum Pyrolysis (FVP) | 2-Acetoxydioxane | 425 °C, high vacuum | Dioxene | wikipedia.org |
| Flash Vacuum Pyrolysis (FVP) | Benzoyl chloride derivative | High temperature, high vacuum | Benzocyclobutenone | wikipedia.org |
| Pyrolysis | Sesquiterpenes | 300-500 °C | Mixture of PAHs | nih.gov |
| Pyrolysis | Biomass | High temperature, incomplete combustion | Mixture of PAHs | nih.gov |
Mechanistic Pathways of Cyclodehydrogenation Processes
Cyclodehydrogenation reactions are central to the synthesis of many large PAHs. The Scholl reaction, a classic and powerful method for the intramolecular oxidative cyclization of aromatic compounds, is a prominent example of such a transformation. wikipedia.orgnih.gov This reaction typically employs a Lewis acid catalyst, often in the presence of a protic acid, to effect the fusion of two aromatic rings. wikipedia.org The synthesis of this compound can be envisaged to proceed via a Scholl-type reaction from a suitable precursor like 9,10-di(1'-naphthyl)anthracene. chemsrc.com The exact mechanism of the Scholl reaction is a subject of ongoing discussion, with evidence pointing towards two primary competing pathways: one involving arenium cations and another proceeding through radical intermediates. wikipedia.orgnih.gov
In the arenium cation-based mechanism of the Scholl reaction, the initial step involves the protonation of one of the aromatic rings by a protic acid, which can be present as an impurity or generated in situ, to form a resonance-stabilized arenium ion (also known as a sigma complex). wikipedia.org This electrophilic arenium ion then attacks a neighboring aromatic ring in an intramolecular electrophilic aromatic substitution (SEAr) reaction. This attack forms a new C-C bond and generates a new cationic intermediate. The subsequent loss of two protons and two electrons (formally dihydrogen) leads to the rearomatization of the system and the formation of the fused polycyclic aromatic product. wikipedia.org
The role of the Lewis acid, such as aluminum chloride (AlCl₃), in this mechanism is to enhance the electrophilicity of the attacking species. chemsrc.com It can coordinate to the precursor, thereby increasing the positive charge density and facilitating the initial protonation or direct electrophilic attack. The high temperatures often required for Scholl reactions are indicative of the high activation energy associated with this pathway. wikipedia.org
Table 1: Key Steps in the Arenium Cation-Based Mechanism
| Step | Description | Intermediate(s) |
| 1. Protonation | An aromatic ring of the precursor is protonated by a protic acid. | Arenium Cation |
| 2. Electrophilic Attack | The arenium cation attacks a neighboring aromatic ring intramolecularly. | Cationic Intermediate |
| 3. C-C Bond Formation | A new carbon-carbon sigma bond is formed between the two aromatic systems. | Bicyclic Intermediate |
| 4. Deprotonation/Oxidation | The system loses two protons and two electrons to regain aromaticity. | Fused Polycyclic Aromatic Hydrocarbon |
An alternative and often competing mechanism for the Scholl reaction involves the formation of radical intermediates. wikipedia.orgnih.gov In this pathway, a one-electron oxidation of the precursor molecule by the Lewis acid or another oxidizing agent generates a radical cation. wikipedia.org This highly reactive species can then undergo an intramolecular radical addition to a neighboring aromatic ring.
This addition results in the formation of a new C-C bond and a new radical cation intermediate. A subsequent one-electron oxidation and deprotonation cascade leads to the final planarized and fully aromatic structure. Reactions that proceed at lower temperatures with known one-electron oxidizing agents are more likely to follow this radical cation mechanism. wikipedia.org The cascade nature of these cyclizations allows for the formation of multiple C-C bonds in a single synthetic operation, leading to the complex architecture of this compound.
Photoredox Reaction Mechanisms
Modern synthetic chemistry has increasingly turned to photoredox catalysis to drive challenging transformations under milder conditions. While specific detailed studies on the photoredox synthesis of this compound are not extensively reported, the general principles of photoredox catalysis are highly applicable to the C-C bond-forming reactions required for its synthesis.
Photoredox catalysis relies on the ability of a photocatalyst to absorb light and enter an excited state. In this excited state, the photocatalyst can act as a potent single-electron oxidant or reductant. For the synthesis of PAHs, an oxidative quenching cycle is often employed. In this cycle, the excited photocatalyst accepts an electron from the aromatic precursor, generating a radical cation of the precursor and the reduced form of the photocatalyst. This single electron transfer (SET) process is the key initiation step that triggers the subsequent bond-forming reactions. The reduced photocatalyst is then regenerated by an external oxidant, completing the catalytic cycle.
The radical cation generated through photoinduced SET is a highly reactive intermediate. This species can then undergo intramolecular cyclization, where the radical cation attacks a neighboring aromatic ring. This process is analogous to the radical-based mechanism in the Scholl reaction but is initiated by light and a photocatalyst rather than a strong chemical oxidant. The resulting cyclized radical intermediate can then be further oxidized and deprotonated to yield the final, stable polycyclic aromatic product. The use of photoredox catalysis offers the potential for greater control and selectivity in the synthesis of complex PAHs under significantly milder reaction conditions than traditional methods.
Analysis of Intramolecular Cyclization and Planarization Processes
The formation of this compound from a non-planar precursor involves a series of intramolecular cyclization and planarization steps. The initial C-C bond formations, whether through an arenium cation or a radical intermediate, create a more rigid, fused ring system. However, the newly formed structure may still possess some degree of non-planarity.
The final step in the synthesis is the planarization of this polycyclic framework. This process is driven by the thermodynamic favorability of forming a large, fully conjugated π-system. The aromatization of the newly formed rings provides a significant driving force for the molecule to adopt a planar geometry, which maximizes the overlap of p-orbitals and the delocalization of π-electrons. This planarization is a key feature in the synthesis of graphene-like molecules and contributes to their unique electronic and photophysical properties. A detailed study of the oxidative cyclodehydrogenation of oligophenylene precursors has shown that these reactions can proceed exclusively in an intramolecular fashion, leading to the formation of large, well-defined PAHs. rsc.org
Influence of Electronic and Steric Factors on Reaction Selectivity and Efficiency
The synthesis of complex PAHs like this compound is often accomplished through the Scholl reaction, which involves the intramolecular oxidative coupling of aryl-aryl bonds. The selectivity and efficiency of this reaction are profoundly influenced by a delicate interplay of electronic and steric factors within the precursor molecule.
Electronic Effects: The distribution of electron density in the precursor molecule plays a pivotal role in determining the regioselectivity of the cyclization. The Scholl reaction can proceed through two primary mechanistic pathways: a radical cation mechanism or an arenium ion mechanism. In both cases, the positions with the highest electron density are more susceptible to electrophilic attack or oxidation, which initiates the ring-closing cascade.
For the formation of this compound, a plausible precursor would be a large, non-planar polycyclic aromatic molecule containing multiple phenyl or naphthyl groups positioned to allow for intramolecular cyclization. The presence of electron-donating groups (EDGs) on the aromatic rings of the precursor can enhance the reaction rate by increasing the electron density and lowering the oxidation potential, thus facilitating the initial oxidative step. Conversely, electron-withdrawing groups (EWGs) would disfavor the reaction by making the aromatic system less electron-rich.
Steric Factors: Steric hindrance is another critical factor that governs the feasibility and outcome of the Scholl reaction. While steric congestion can sometimes be a hurdle, it can also be strategically employed to control the regioselectivity of the cyclization. In the synthesis of large PAHs, bulky substituents are often introduced to prevent intermolecular polymerization, a common side reaction. These bulky groups can also direct the intramolecular cyclization towards a specific, less hindered pathway, thereby increasing the yield of the desired product.
A summary of the key influencing factors is presented in the table below:
| Factor | Influence on Reaction Selectivity and Efficiency |
| Electronic Effects | |
| Electron-Donating Groups (EDGs) | Increase electron density, lower oxidation potential, and accelerate the reaction. |
| Electron-Withdrawing Groups (EWGs) | Decrease electron density, increase oxidation potential, and hinder the reaction. |
| Position of Activation | Reaction is favored at positions with the highest electron density (HOMO). |
| Steric Effects | |
| Bulky Substituents | Can prevent intermolecular side reactions and direct intramolecular cyclization. |
| Steric Hindrance at Reaction Sites | Can increase the activation energy of the transition state, potentially lowering the reaction rate. |
| Strain in Precursor vs. Product | The drive to form a highly conjugated, planar aromatic system can overcome significant steric barriers. |
Reaction Coordinate Diagram Analysis in this compound Synthesis
Key Features of the Reaction Coordinate Diagram:
Reactant: The starting point of the diagram is the precursor molecule, a large, non-planar PAH.
Initial Activation: The first step involves the oxidation of the precursor to a radical cation or its protonation to an arenium ion. This step requires overcoming an initial activation energy barrier.
Intermediates: The reaction proceeds through several intermediates, each corresponding to a successive intramolecular C-C bond formation. These intermediates are typically less stable than the reactant and the final product but reside in local energy minima on the reaction coordinate.
Final Product: The final product, this compound, is the most thermodynamically stable species in the reaction, located at the lowest energy level on the diagram.
Driving Force: The significant release of energy upon the formation of the extended, planar, and highly conjugated π-system of this compound is the primary thermodynamic driving force for the reaction.
A qualitative reaction coordinate diagram for a hypothetical multi-step synthesis is shown below. This diagram illustrates the stepwise nature of the cyclization, with each step involving the formation of a new C-C bond, leading to the final, highly stable aromatic structure.
(Note: The following is a generalized, qualitative representation and not a quantitatively accurate diagram for this specific reaction.)
Qualitative Reaction Coordinate Diagram for the Formation of this compound
Where:
R: Reactant (Precursor Molecule)
TS1, TS2...: Transition States for each cyclization step
I1, I2...: Intermediates after each cyclization
P: Product (this compound)
This analysis underscores the complexity of synthesizing large, peri-fused PAHs. A thorough understanding of the interplay between electronic and steric factors is crucial for designing effective synthetic strategies, while reaction coordinate diagrams provide a valuable conceptual framework for visualizing the energetic landscape of these intricate transformations.
Computational and Theoretical Investigations of Tetrabenzo De,h,kl,rst Pentaphene
Electronic Structure Theory Applications
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For complex systems like tetrabenzo[de,h,kl,rst]pentaphene, a variety of electronic structure theories are employed to gain insights into its behavior.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying large molecules due to its balance of accuracy and computational cost. nih.govrsc.org This method is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations would be instrumental in predicting a range of molecular properties.
Researchers can use DFT to optimize the geometry of the molecule, determining the most stable arrangement of its atoms and predicting bond lengths and angles. Furthermore, vibrational frequencies can be calculated to simulate its infrared and Raman spectra, aiding in its experimental identification. Other properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its interaction with electric fields and its potential in nonlinear optics, can also be computed.
Illustrative Data Table of DFT-Calculated Properties for a Large PAH (Hypothetical)
| Property | Calculated Value |
| Total Energy | -2500 Hartree |
| Dipole Moment | 0.0 D |
| Mean Polarizability | 500 a.u. |
| HOMO-LUMO Gap | 2.5 eV |
Note: The data in this table is hypothetical and serves to illustrate the types of properties that can be calculated using DFT for a molecule like this compound.
Hartree-Fock Theory in Polycyclic Aromatic Systems
Hartree-Fock (HF) theory is a foundational ab initio method in quantum chemistry that provides a starting point for more advanced calculations. youtube.com It approximates the many-electron wavefunction of a molecule as a single Slater determinant, where each electron moves in the average field of all other electrons. While HF theory neglects electron correlation, making it less accurate than DFT for many properties, it is still valuable for providing a qualitative understanding of the electronic structure of PAHs.
Molecular Orbital Theory and Electron Density Distribution Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. rsc.org For a large π-conjugated system like this compound, the delocalized π molecular orbitals are of particular interest.
Analysis of the MOs can reveal the distribution of electron density within the molecule. This is crucial for predicting sites of electrophilic or nucleophilic attack. Visualizing the electron density surface can highlight regions of high and low electron density, providing a chemical intuition into the molecule's reactivity. Techniques like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution on each atom.
Frontier Orbital Analysis and Energy Level Characterization
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier orbitals. wikipedia.orgresearchgate.net The energy and spatial distribution of these orbitals are critical in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's excitability and chemical stability. A smaller gap generally implies that the molecule is more easily excited and more reactive.
For this compound, the HOMO and LUMO are expected to be delocalized π-orbitals. Analysis of their shapes and energies would provide insights into its electronic absorption spectrum and its potential as an organic semiconductor.
Illustrative Frontier Orbital Energies for a Large PAH (Hypothetical)
| Orbital | Energy (eV) |
| HOMO | -5.5 |
| LUMO | -3.0 |
| HOMO-LUMO Gap | 2.5 |
Note: This data is for illustrative purposes and represents typical values for large PAHs.
Theoretical Studies of Ionization and Electron Affinities
The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. These properties are fundamental to understanding a molecule's redox behavior and its ability to participate in charge transfer processes.
Theoretical methods can be used to calculate both the vertical and adiabatic IP and EA. The vertical IP corresponds to the energy difference upon electron removal without a change in the molecular geometry, while the adiabatic IP allows for the geometry of the resulting cation to relax. Similar definitions apply to the EA. These calculated values are crucial for interpreting experimental data from techniques like photoelectron spectroscopy and for designing materials for applications in organic electronics.
Aromaticity and Antiaromaticity Assessment in Extended π-Systems
Aromaticity is a key concept in the chemistry of PAHs, referring to the enhanced stability and unique reactivity of certain cyclic, planar, and conjugated molecules. For large and complex PAHs like this compound, assessing the aromaticity of the entire molecule and its individual rings is a non-trivial task.
Computational methods provide powerful tools to quantify aromaticity. One of the most widely used methods is the calculation of Nucleus-Independent Chemical Shifts (NICS). NICS values are typically calculated at the center of a ring and provide a measure of the magnetic shielding or deshielding induced by the π-electron delocalization. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests antiaromatic character (paratropic ring current). By mapping the NICS values across the molecular framework of this compound, one could identify the local aromatic and potentially less aromatic or non-aromatic regions within this extended π-system.
Global Aromaticity Concepts
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based descriptor. It evaluates the degree of bond length equalization within a ring compared to an ideal aromatic system. A HOMA value of 1 signifies a fully aromatic system with no bond length alternation, while values close to 0 indicate a non-aromatic, olefinic-like structure.
These computational tools allow for a nuanced understanding of electron delocalization that is essential for complex, multi-ring systems. nist.govgovinfo.gov
Applicability of Hückel's Rule in Nanographene Analogues
Hückel's rule, which predicts aromaticity for planar, cyclic, conjugated molecules with (4n+2) π-electrons, is of limited utility for large PAHs, often termed nanographene analogues. This compound, with its 38 π-electrons, does not fit the (4n+2) formula. Furthermore, the rule was not designed for polycyclic systems or for molecules that may be forced out of planarity due to steric strain.
For such nanographene-like structures, Clar's π-sextet rule provides a more insightful qualitative model. This rule posits that the resonance structure with the maximum number of disjoint "aromatic sextets" (benzene-like rings with six delocalized π-electrons) is the most significant contributor to the actual electronic structure. Computational methods can be used to visualize electron delocalization, often showing patterns that align well with Clar's model. nist.govgovinfo.gov For instance, 3D isotropic magnetic shielding (IMS) contour maps can provide an intuitive and quantitative evaluation of the local and global conjugated circuits, which often resemble Clar's sextet patterns. nist.govgovinfo.gov
Structural Distortions and Non-Planarity in Extended Polycyclic Aromatic Hydrocarbons
PAHs have long been considered planar molecules. However, in extended systems where multiple benzene (B151609) rings are fused, significant steric strain can lead to non-planar conformations.
Theoretical Analysis of Steric Repulsion and Molecular Conformation
The structure of this compound, like other highly peri-fused PAHs, is subject to considerable intramolecular steric repulsion. The close proximity of hydrogen atoms in the "bay" or "fjord" regions forces the molecule to distort from planarity to relieve this strain.
Theoretical analysis via geometry optimization, typically using DFT methods, is essential to predict the stable conformation of such molecules. nist.govgovinfo.gov These calculations can precisely determine bond lengths, bond angles, and dihedral angles that characterize the distortion. A key metric for quantifying non-planarity in computational studies is the dimension of the molecule's bounding box; for PAHs, a thickness ("z" dimension) significantly greater than ~3.9 Å is a clear indicator of a non-planar structure. govinfo.gov The resulting conformations are often twisted or helical.
Impact of Non-Planarity on Electronic Delocalization
A molecule's conformation is intrinsically linked to its electronic properties. The distortion from planarity in a PAH has a direct impact on the π-electron system.
P-orbital Overlap: The delocalization of π-electrons relies on the effective overlap of parallel p-orbitals on adjacent carbon atoms. In a non-planar structure, these orbitals are twisted away from ideal parallel alignment. This reduced overlap can, in principle, hinder electron delocalization across the molecular framework.
Aromaticity: While significant out-of-plane distortion can disrupt delocalization, studies on other non-planar PAHs, such as pyrenophanes, have shown that aromaticity can be remarkably resilient. govinfo.gov Even with substantial bending, the loss of aromatic stabilization may be only slight. govinfo.gov Computational methods that map electron delocalization, such as IMS, can visualize and quantify how the circuits of delocalized electrons adapt to the contorted molecular frame. nist.govgovinfo.gov In some cases, delocalization might be repulsed to the outer edges of the molecule. nist.gov
Charge Transport Properties Modeling
The unique electronic structures of large PAHs make them promising candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs). google.com Understanding their charge transport characteristics is crucial for these applications, and theoretical modeling provides key insights.
Reorganization Energy Calculations
The charge transport rate in organic materials is a critical parameter for device performance and can be modeled using Marcus theory. A key parameter in this theory is the reorganization energy (λ) , which represents the energy required to deform the molecule and its surrounding environment from the equilibrium geometry of the neutral state to that of the charged state, without the electron transfer actually occurring. A lower reorganization energy is generally beneficial for efficient charge transport.
The total reorganization energy is composed of two parts:
Inner-sphere reorganization energy (λi): This corresponds to the energy required to relax the internal geometry of the molecule itself upon gaining or losing an electron.
Outer-sphere reorganization energy (λout): This accounts for the rearrangement of the surrounding medium (in a solid-state device, the other molecules in the lattice).
These energies can be calculated computationally using the following equations:
λ (hole) = (E⁺(g₀) - E⁺(g⁺)) + (E₀(g⁺) - E₀(g₀))
λ (electron) = (E⁻(g₀) - E⁻(g⁻)) + (E₀(g⁻) - E₀(g₀))
Where:
E₀(g₀) is the energy of the neutral molecule in its optimized geometry.
E⁺(g⁺) and E⁻(g⁻) are the energies of the cation and anion in their respective optimized geometries.
E⁺(g₀) and E⁻(g₀) are the energies of the cation and anion calculated at the geometry of the neutral molecule.
E₀(g⁺) and E₀(g⁻) are the energies of the neutral molecule calculated at the geometry of the cation and anion, respectively.
While specific reorganization energy calculations for this compound are not publicly available, studies on analogous structures like tetrabenzo[a,d,j,m]coronene (TBC) and its derivatives provide representative data. These calculations show how chemical substitution can be used to tune the reorganization energy and, therefore, the charge transport characteristics.
Table 1: Illustrative Reorganization Energies (in meV) for Hole (λ+) and Electron (λ-) Transport in Tetrabenzo[a,d,j,m]coronene (TBC) and its Derivatives, Calculated at the B3LYP/6-31+G(d,p) Level.
| Compound | λ+ (meV) | λ- (meV) |
| TBC | 199 | 199 |
| TBC(CH₃)₄ | 200 | 199 |
| TBC(OCH₃)₄ | 211 | 199 |
| TBC(CN)₄ | 114 | 168 |
This table is based on data for tetrabenzo[a,d,j,m]coronene and is provided for illustrative purposes to demonstrate the type of data obtained from reorganization energy calculations.
Intermolecular Transfer Integral Determinations
The intermolecular transfer integral (t) is a critical parameter in determining the charge mobility of organic semiconductor materials. It quantifies the electronic coupling between adjacent molecules in a crystal or aggregate, influencing the ease with which charge carriers (electrons or holes) can hop from one molecule to another.
For a molecule like this compound, the determination of intermolecular transfer integrals would typically involve the following computational steps:
Geometry Optimization: The first step is to obtain the optimized molecular geometry of an isolated this compound molecule using quantum chemical methods, most commonly Density Functional Theory (DFT).
Dimer Construction: Subsequently, various dimeric configurations, representing the packing of molecules in a solid state, would be constructed. The relative orientation of these molecules significantly impacts the transfer integral.
Transfer Integral Calculation: The transfer integral for both hole (th) and electron (te) transport would then be calculated for these dimeric structures. A common approach is the energy splitting in dimer (or site-energy corrected) method, where the transfer integral is related to the energy difference between the highest occupied molecular orbitals (HOMO) or lowest unoccupied molecular orbitals (LUMO) of the interacting monomers. DFT calculations, often with specific functionals like PW91, are a standard choice for these calculations.
Due to the absence of specific studies on this compound, a data table of its intermolecular transfer integrals cannot be provided.
Marcus Theory for Carrier Transport Rate Predictions
Marcus theory provides a fundamental framework for understanding and predicting the rates of charge transfer reactions, including charge hopping in organic materials. The rate of charge transfer (kCT) is dependent on the intermolecular transfer integral (t) and the reorganization energy (λ).
The reorganization energy consists of two components:
Internal Reorganization Energy (λint): This component corresponds to the energy required to relax the geometry of a molecule from its neutral state to its charged state (and vice versa). It can be calculated using DFT by optimizing the geometries of the neutral and charged species.
External Reorganization Energy (λext): This term accounts for the rearrangement of the surrounding solvent or solid-state matrix in response to the change in charge distribution. Its calculation is more complex and often involves continuum solvation models or molecular mechanics approaches.
Once the transfer integral and reorganization energy are known, the charge transfer rate can be estimated using the Marcus rate equation. Without dedicated studies on this compound, specific values for its reorganization energy and predicted carrier transport rates remain undetermined.
Predictive Spectroscopic Property Modeling
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement experimental findings.
Computational Prediction of Electronic Absorption Characteristics
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting the electronic absorption spectra of organic molecules. For this compound, a TD-DFT calculation would yield:
Excitation Energies: The energies of electronic transitions from the ground state to various excited states. These correspond to the positions of absorption peaks in the UV-Vis spectrum.
Oscillator Strengths: A measure of the intensity of each electronic transition.
These calculations would allow for the theoretical prediction of the absorption spectrum, aiding in the interpretation of experimental data and understanding the electronic structure of the molecule. However, no such specific predictions for this compound have been published.
Theoretical Examination of Charge State Distributions in Isolated Molecules
The distribution of charge in the cationic and anionic states of a molecule is crucial for understanding its reactivity and its behavior in electronic devices. Theoretical examination of the charge state distributions in an isolated this compound molecule would involve:
Molecular Orbital Analysis: Examination of the HOMO and LUMO provides a first approximation of where electrons are removed from (ionization to form a cation) and added to (electron attachment to form an anion).
Population Analysis: Methods such as Mulliken, Löwdin, or Natural Bond Orbital (NBO) analysis can be used to partition the total electron density and assign partial charges to each atom in the neutral, cationic, and anionic states. This would reveal how the charge is delocalized across the large aromatic system upon ionization or electron attachment.
In the absence of specific computational studies, a detailed analysis of the charge state distributions for this particular molecule cannot be presented.
Advanced Spectroscopic and Characterization Methodologies for Tetrabenzo De,h,kl,rst Pentaphene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex PAHs like tetrabenzo[de,h,kl,rst]pentaphene. The sheer size and intricate arrangement of its fused aromatic rings necessitate the use of advanced NMR methodologies to decipher its precise atomic connectivity and spatial arrangement.
Two-Dimensional NMR Techniques for Complex Architectures
For a molecule with the complexity of this compound, standard one-dimensional ¹H and ¹³C NMR spectra would likely present a dense region of overlapping signals, making unambiguous assignments nearly impossible. Two-dimensional (2D) NMR techniques are indispensable for unraveling such complex spectra by spreading the information into a second dimension, revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would be crucial for identifying adjacent protons within the same aromatic ring system. The presence of cross-peaks between two proton signals in a COSY spectrum confirms that they are coupled, typically through two or three bonds. This allows for the tracing of proton connectivity throughout the molecule's periphery.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. By identifying which proton is bonded to which carbon, HSQC provides a direct link between the ¹H and ¹³C NMR spectra, significantly simplifying the assignment process.
HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, HMBC reveals correlations between protons and carbons over longer ranges (typically two to four bonds). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule by linking different fragments identified through COSY and HSQC.
A hypothetical representation of expected 2D NMR correlations for a section of the this compound structure is presented below.
| Proton (¹H) | Correlated Proton (¹H) via COSY | Correlated Carbon (¹³C) via HSQC | Correlated Carbons (¹³C) via HMBC |
| H-1 | H-2 | C-1 | C-2, C-18, C-18a |
| H-2 | H-1 | C-2 | C-1, C-3, C-3a |
| H-3 | H-4 | C-3 | C-2, C-4, C-4a |
| H-4 | H-3 | C-4 | C-3, C-5, C-5a |
This table is a hypothetical representation to illustrate the type of data obtained from 2D NMR experiments.
Methodologies for Chemical Shift Assignment
The complete assignment of all ¹H and ¹³C chemical shifts for this compound would be a systematic process integrating data from all the aforementioned NMR experiments. The general workflow would be as follows:
Identify Spin Systems: COSY spectra would be used to identify groups of coupled protons, which typically correspond to the individual benzene (B151609) rings within the larger structure.
Anchor Assignments: Protons in unique electronic environments, such as those in sterically hindered "bay regions," often have distinct chemical shifts that can serve as starting points for assignment.
Connect Protons to Carbons: HSQC spectra would then be used to assign the chemical shifts of the carbons directly bonded to the identified protons.
Assemble the Skeleton: HMBC correlations would be the final key to connecting the different spin systems. For example, a proton on one ring showing a correlation to a carbon in an adjacent ring would definitively link these two structural fragments. Quaternary carbons would also be assigned based on their long-range couplings to multiple protons.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. For this compound, ESR would be instrumental in studying its radical cation or anion, which can be generated through chemical or electrochemical oxidation or reduction. The resulting ESR spectrum provides information about the distribution of the unpaired electron's spin density across the molecule.
The g-factor and hyperfine coupling constants (hfc's) are the key parameters obtained from an ESR spectrum. The g-factor is a measure of the radical's magnetic moment, and its deviation from the free electron value (g = 2.0023) can provide insights into the electronic structure. The hyperfine couplings arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H), and their magnitudes are proportional to the spin density at those nuclei. By analyzing the hyperfine structure, one can map the delocalization of the unpaired electron over the entire π-system of the PAH.
A hypothetical set of ESR data for the radical cation of this compound is shown below.
| Parameter | Hypothetical Value | Information Gained |
| g-factor | 2.0027 | Indicates a carbon-centered radical with some orbital angular momentum contribution. |
| ¹H Hyperfine Coupling Constant (aH1) | 0.25 mT | Spin density at proton set 1. |
| ¹H Hyperfine Coupling Constant (aH2) | 0.18 mT | Spin density at proton set 2. |
| ¹H Hyperfine Coupling Constant (aH3) | 0.05 mT | Spin density at proton set 3. |
This table contains hypothetical data to illustrate the output of an ESR experiment.
Cyclic Voltammetry (CV) for Electrochemical Behavior Characterization
Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a molecule. For this compound, CV can determine its oxidation and reduction potentials, providing valuable information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
In a typical CV experiment, the potential applied to a solution of the compound is swept linearly, and the resulting current is measured. The voltammogram would show peaks corresponding to the oxidation and reduction events. The potentials of these peaks can be used to estimate the HOMO and LUMO energies. The reversibility of these processes, indicated by the separation of the anodic and cathodic peak potentials, provides insight into the stability of the resulting radical ions.
A hypothetical summary of cyclic voltammetry data for this compound is presented below.
| Process | Peak Potential (V vs. Fc/Fc⁺) | Inferred Property |
| First Oxidation | +0.85 | HOMO Energy Level |
| First Reduction | -1.75 | LUMO Energy Level |
| Electrochemical Band Gap | 2.60 eV | Difference between HOMO and LUMO |
This table presents hypothetical data to demonstrate the information obtained from a cyclic voltammetry experiment.
Photoelectron Spectroscopy for Electronic Structure Probing
Photoelectron spectroscopy (PES) is a direct method for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. There are two main types of PES:
Ultraviolet Photoelectron Spectroscopy (UPS): This technique uses UV photons to probe the valence electronic structure, providing information about the energies of the molecular orbitals. For this compound, UPS would yield a spectrum with a series of bands, each corresponding to the ionization from a different molecular orbital. The first ionization potential, corresponding to the removal of an electron from the HOMO, is a key parameter obtained from UPS.
X-ray Photoelectron Spectroscopy (XPS): XPS uses X-rays to ionize core-level electrons. The binding energies of these core electrons are sensitive to the chemical environment of the atom. For this compound, XPS can confirm the elemental composition and provide information about the chemical states of the carbon atoms. Subtle shifts in the C1s binding energy could potentially distinguish between carbons in different regions of the large aromatic system.
A hypothetical set of photoelectron spectroscopy data is summarized below.
| Technique | Measurement | Hypothetical Value (eV) | Information |
| UPS | First Ionization Energy (IE₁) | 6.8 | Energy of the HOMO |
| UPS | Second Ionization Energy (IE₂) | 7.5 | Energy of a lower-lying occupied MO |
| XPS | C1s Core Electron Binding Energy | 284.5 | Confirms the presence of sp² hybridized carbon |
This table contains hypothetical data to illustrate the findings from photoelectron spectroscopy.
Supramolecular Chemistry and Self Assembly of Tetrabenzo De,h,kl,rst Pentaphene Derivatives
Intermolecular Interactions and Packing Arrangements in Solid State Structures
The solid-state packing of large PAHs like tetrabenzo[de,h,kl,rst]pentaphene is primarily dictated by a combination of non-covalent interactions, including π-π stacking and van der Waals forces. The extensive aromatic core of these molecules promotes strong π-π interactions, leading to the formation of columnar or herringbone packing motifs in the crystalline state. The planarity of the molecule is a key factor; however, slight distortions from planarity can influence the packing arrangement.
While a specific crystal structure analysis for this compound is not readily found in the surveyed literature, studies on analogous large PAHs provide insight into the expected packing behavior. For instance, the planarity of many PAHs, with molecular mass equal to or less than 252 Da, significantly influences their retention behavior in normal-phase liquid chromatography, suggesting that planarity is a key determinant of their intermolecular interactions. nih.gov For larger and potentially non-planar PAHs, the degree of non-planarity becomes a more dominant factor in their interactions. nih.gov
In the solid state, these interactions lead to highly ordered structures. The molecular formula for this compound is C₃₄H₁₈. nist.gov Its high degree of unsaturation and large surface area are indicative of strong intermolecular attractive forces.
Rational Design Principles for Self-Assembling Systems
The rational design of self-assembling systems based on this compound would involve the strategic chemical modification of the parent molecule to control the intermolecular interactions and, consequently, the final supramolecular architecture. Key design principles include:
Functionalization with Alkyl Chains: The introduction of flexible alkyl or alkoxy chains at the periphery of the aromatic core can be used to modulate the solubility of the molecule and to influence the long-range ordering in the solid state. The length and branching of these chains can direct the formation of specific packing arrangements.
Introduction of Functional Groups for Hydrogen Bonding: Incorporating functional groups capable of forming hydrogen bonds, such as carboxylic acids or amides, can introduce directionality and specificity to the self-assembly process, leading to more complex and robust supramacromolecular structures.
A derivative, tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate, with CAS number 2140909-23-3, highlights a strategy for functionalization. researchgate.net The addition of four butyl carboxylate groups would significantly alter the solubility and self-assembly behavior compared to the parent compound.
Formation of Ordered Thin-Film Structures for Device Architectures
The ability to form highly ordered thin films is a prerequisite for the application of this compound derivatives in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the molecular packing and orientation within the thin film, which govern charge transport.
Techniques such as physical vapor deposition and solution-based methods like spin-coating and drop-casting are commonly employed to fabricate thin films of PAHs. The morphology and crystal structure of the resulting films are influenced by various factors, including the substrate temperature, deposition rate, and the nature of the solvent. For instance, in other organic semiconductors, the molecular packing at the interface with the substrate can directly impact charge carrier mobility. rsc.org The identification and control of different polymorphs in thin films are key for device optimization. rsc.orgresearchgate.net
While specific studies on thin-film formation of this compound are not prevalent, the general principles observed for other large PAHs would apply. The goal is typically to achieve a high degree of crystallinity with the molecules oriented in a way that maximizes π-orbital overlap in the direction of desired charge transport.
Investigation of Columnar Mesophases and Liquid-Crystalline Behavior
The large, disc-like shape of this compound and its derivatives makes them potential candidates for forming liquid-crystalline phases, particularly columnar mesophases. In these phases, the molecules stack on top of each other to form columns, which then arrange themselves into a two-dimensional lattice. This combination of local order and long-range mobility is highly desirable for applications in conductive materials and sensors.
The formation of liquid-crystalline phases is typically induced by the attachment of flexible peripheral chains to the rigid aromatic core. These chains act as a "solvent" for the core, allowing for molecular motion at temperatures below the melting point. The nature and length of these chains are critical in determining the type of mesophase and the temperature range over which it is stable. While the pyrolysis of liquid crystal wastes is known to produce various PAHs, detailed studies on the intrinsic liquid-crystalline properties of this compound are not widely reported. nih.gov
The investigation of such behavior would involve techniques like polarized optical microscopy, differential scanning calorimetry, and X-ray diffraction to identify and characterize the mesophases.
Tetrabenzo De,h,kl,rst Pentaphene in Functional Materials Science
Role as Molecular Models for Nanographenes and Graphene Nanoribbons
Tetrabenzo[de,h,kl,rst]pentaphene and similar large PAHs are classified as nanographenes (NGs). acs.org These molecules are essentially "cut-outs" from a graphene sheet, offering atomically precise structures that are unattainable through top-down methods of producing graphene. acs.org This precision allows them to serve as ideal molecular models to understand the fundamental properties of their larger, bulk counterparts, nanographenes and graphene nanoribbons (GNRs). acs.org
The study of discrete molecules like this compound provides invaluable insights into how the size, shape, and edge structure of a graphene-like fragment influence its electronic and optical properties. For instance, the specific arrangement of fused aromatic rings dictates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the material's band gap and its behavior as a semiconductor. Researchers can synthesize these molecules with precision, enabling a systematic investigation of structure-property relationships that are crucial for designing future carbon-based electronics. acs.org
The bottom-up synthesis of NGs and GNRs from molecular precursors is a key strategy that emphasizes precise structural control over length, width, and edge configurations. acs.org This chemical approach allows for the creation of materials with tailored properties, which is essential for their application in fields ranging from electronics to spintronics. acs.org
Integration into Organic Electronic Systems
The class of molecules to which this compound belongs is integral to the development of organic electronic systems. Polycyclic aromatic hydrocarbons are widely explored as the active semiconductor layer in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). frontiersin.org Their π-conjugated systems are typically electron-rich, making them effective p-type semiconductors where charge is transported via "holes". youtube.com
In an OFET, a voltage applied to a gate electrode modulates the flow of current between the source and drain electrodes through the organic semiconductor layer. youtube.com The performance of these devices, characterized by parameters like carrier mobility and the on/off current ratio, is directly related to the molecular structure and the crystalline order of the organic film. frontiersin.org The planar and rigid nature of this compound facilitates strong π-π stacking interactions, which is conducive to efficient charge transport.
OFETs based on organic semiconductors are promising for applications such as flexible displays, chemical sensors, and radio frequency identification (RFID) tags. frontiersin.org The ability to tune the electronic properties of PAHs through chemical modification allows for the optimization of device performance. frontiersin.org
Strategies for Enhancing Molecular Stability and Processability for Material Applications
While the inherent aromaticity of this compound provides considerable thermal stability, its practical application in materials science often requires enhanced processability, particularly solubility in common organic solvents. Large, planar PAHs tend to have poor solubility due to strong intermolecular stacking forces.
Several strategies are employed to overcome this limitation:
Functionalization: The attachment of flexible alkyl or alkoxy chains to the periphery of the aromatic core is a common and effective method. acs.org These groups increase solubility by disrupting the crystal packing and increasing the entropy of the molecule in solution, without significantly altering the core electronic properties. acs.org
Halogenation: Introducing halogen atoms like chlorine or bromine can modify the molecule's electronic properties and intermolecular interactions. copernicus.org While this can influence stability, it is often used as a synthetic handle for further reactions, such as in surface-confined synthesis. copernicus.org
Encapsulation and Dispersion: For some applications, the PAH microparticles can be coated with a polymer. For example, anthracene (B1667546) microparticles have been successfully coated with a thin layer of polypyrrole. nih.gov This approach can create stable dispersions and introduce new functionalities, such as electrical conductivity, to the composite material. nih.gov
The stability of PAHs can also be influenced by environmental factors. Heterogeneous phototransformation can occur, especially for halogenated PAHs, which can degrade when exposed to light. copernicus.org Understanding these degradation pathways is crucial for designing long-lasting materials and devices. copernicus.org
Elucidating Structure-Property Relationships for Tailored Functionality
A central goal in functional materials science is to establish clear relationships between a molecule's structure and its resulting properties to enable the design of materials with specific, tailored functions. The electronic and photophysical properties of this compound are intrinsically linked to its molecular architecture.
Key relationships include:
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO determines the optical and electronic band gap. This gap can be tuned by extending the π-conjugation or by adding electron-donating or electron-withdrawing substituents. For example, in related twisted dibenzo[g,p]chrysene (B91316) derivatives, the addition of different functional groups systematically shifts the oxidation potentials and the absorption spectra. beilstein-journals.org
Molecular Packing: The way molecules arrange themselves in the solid state is critical for charge transport in electronic devices. The planar structure of this compound promotes π-stacking, but twisting or the addition of bulky side groups can alter this packing, thereby influencing carrier mobility. beilstein-journals.org
Photoluminescence: The efficiency and wavelength of light emission are highly dependent on the molecular structure. While some PAHs are weakly luminescent, chemical modification can enhance their quantum yields. For instance, substituting dibenzo[g,p]chrysene with certain groups leads to relatively strong photoluminescence with quantum yields up to 28%. beilstein-journals.org
By systematically modifying the structure of PAHs and studying the resulting changes, researchers can develop a predictive understanding needed to create new materials for specific applications, from more efficient OLEDs to more sensitive chemical sensors. frontiersin.orgrsc.org
Table 1: Structure-Property Insights from Substituted Dibenzo[g,p]chrysene (DBC) Derivatives This table, based on data for related compounds, illustrates how functionalization can tune key properties relevant to materials applications.
| Substituent Group (at position 2,11) | Oxidation Potential (V vs. Fc/Fc+) | Optical Band Gap (eV) | Photoluminescence Quantum Yield (%) |
| -H | 1.13 | 3.16 | 28 |
| -CH₃ | 1.15 | 3.13 | 21 |
| -Si(CH₃)₃ | 1.14 | 3.20 | 11 |
| -Br | 1.22 | 3.11 | Very Weak |
| -S(O)₂CH₃ | 1.32 | 3.03 | Very Weak |
| Data sourced from a study on substituted dibenzo[g,p]chrysene derivatives, which serve as a model for understanding how functionalization impacts PAHs like this compound. beilstein-journals.org |
Surface-Confined Synthesis and Characterization for Nanoscience Applications
On-surface synthesis has emerged as a powerful bottom-up technique to fabricate atomically precise one- and two-dimensional carbon nanostructures that are not accessible through traditional solution chemistry. acs.org This method involves depositing specifically designed molecular precursors onto a catalytically active metal surface (e.g., gold, silver, or copper) in an ultra-high vacuum environment.
The process typically involves two key steps:
Polymerization: The precursor molecules, often functionalized with halogen atoms, are heated on the surface. This causes them to dehalogenate and link together, forming long polymer chains.
Cyclodehydrogenation: Upon further heating to higher temperatures, intramolecular C-H bonds are activated, leading to the formation of new C-C bonds. This "graphitizes" the polymer chains into the final, fully aromatic nanographene or graphene nanoribbon structure.
This technique allows for the creation of extended structures with a level of precision that is impossible to achieve otherwise. Characterization is performed in-situ using advanced scanning probe microscopy techniques, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), which can resolve the final structure with atomic resolution. This compound and its derivatives are ideal candidates for use as precursors in such syntheses to build larger, more complex, and perfectly defined graphene-based nanoarchitectures for fundamental studies and future nanoelectronic devices. acs.org
Functionalization Strategies and Chemical Modification of Tetrabenzo De,h,kl,rst Pentaphene
Peripheral Functionalization for Tunable Electronic and Supramolecular Properties
The introduction of functional groups at the periphery of the tetrabenzo[de,h,kl,rst]pentaphene core is a key strategy to modulate its electronic behavior and self-assembly tendencies. The properties of the resulting materials are heavily influenced by the nature, number, and positioning of these peripheral substituents.
One effective method for creating large, functionalized PAHs involves the synthesis of dendritic oligophenylene precursors. These precursors, adorned with various substituents, can be subjected to planarization techniques, such as the Scholl reaction, to yield well-defined, large benzenoid PAHs with diverse peripheries. iupac.org This approach allows for the systematic variation of the electronic properties of the final compound. For instance, the introduction of electron-donating or electron-withdrawing groups can fine-tune the HOMO-LUMO energy gap, which is crucial for applications in organic electronics. iupac.org
The self-organization of these functionalized PAHs is also a critical aspect. Appropriate substitution can lead to the formation of highly ordered structures, such as discotic liquid-crystalline phases. These columnar mesophases are highly desirable for the fabrication of electronic devices, as they can facilitate charge transport. iupac.org
Incorporation of Heteroatoms within the Aromatic Framework
The substitution of carbon atoms with heteroatoms such as nitrogen, phosphorus, silicon, or germanium within the aromatic skeleton of this compound represents a powerful method for altering its fundamental electronic structure. anr.fr This "heteroatom doping" can lead to novel organic semiconductors with tailored properties. anr.fr
Synthetic strategies to achieve this include the formation of carbon-heteroatom bonds in the final stages of a multi-step synthesis. anr.fr This allows for the potential to introduce different heteroatoms from a common precursor, offering a high degree of modularity. anr.fr An alternative approach involves the use of the Scholl reaction, a cyclodehydrogenation process, to "graphenize" heteroatom-containing precursors. anr.fr
The inclusion of heteroatoms can significantly impact the electronic and photophysical properties of the resulting molecule. For example, the synthesis of heteroatom-containing rubicenes has been shown to produce materials with promising charge transport mobilities and strong light absorption. nsf.gov Some of these heteroatom-doped PAHs have been found to emit deep blue light with respectable fluorescent quantum yields in the solid state, indicating their potential for use in organic light-emitting diodes (OLEDs). nsf.gov
Derivatization for Enhanced Solubility and Solid-State Organization
A significant challenge in the study and application of large PAHs like this compound is their inherent low solubility in common organic solvents. This poor solubility stems from strong intermolecular π-π stacking interactions. nih.gov Overcoming this issue is crucial for their synthesis, purification, and processing.
Several strategies have been developed to enhance the solubility of PAHs. One approach involves the use of surfactants or cyclodextrins to form host-guest complexes, which can increase the apparent solubility of PAHs in aqueous solutions. researchgate.netresearchgate.net For instance, studies have shown that hydroxypropyl substituted cyclodextrins can significantly enhance the solubility of various PAHs. researchgate.net
A more direct method is the chemical modification of the PAH itself. The introduction of solubilizing groups, such as long alkyl or alkoxy chains, is a common and effective technique. iupac.org Another innovative approach is sulfoniumization, which involves a one-step regioselective C-H functionalization of the PAH to introduce sulfonium (B1226848) salts. nih.gov This not only dramatically improves solubility in both organic and aqueous media but also provides a handle for further functionalization through C-C and C-heteroatom bond formation. nih.gov The enhanced solubility allows for solution-based characterization and processing, which is often not possible with the parent, unsubstituted PAHs. acs.org
The nature of the substituents also plays a crucial role in the solid-state organization of these molecules. By carefully designing the peripheral groups, it is possible to control the packing of the molecules in the solid state, which in turn influences their bulk electronic properties. iupac.org
Chiral Properties and Atropisomerism in Substituted this compound Analogues
Chirality in polycyclic aromatic hydrocarbons is an emerging area of research with potential applications in chiroptical materials and asymmetric catalysis. In substituted derivatives of this compound and related structures, chirality can arise from the introduction of a stereocenter or, more interestingly, from atropisomerism.
Atropisomerism occurs when rotation around a single bond is sterically hindered, leading to the existence of stable, separable enantiomers. This phenomenon has been observed in biaryl systems based on extended PAHs. For example, the synthesis of 5,5′-bibenzo[rst]pentaphene, a dimer of a benzo[rst]pentaphene unit, has been shown to exhibit axial chirality. The (M)- and (P)-enantiomers of this compound can be resolved using chiral high-performance liquid chromatography (HPLC) and are stable due to a significant rotational barrier.
The introduction of bulky substituents can enforce a twisted conformation in the PAH backbone, leading to chiral structures. This has been observed in some heteroatom-containing rubicenes, which adopt a chiral twisted backbone in the crystalline state. nsf.gov The design and synthesis of such chiral PAHs are of interest for developing materials with unique optical and electronic properties.
Future Research Directions and Emerging Paradigms for Tetrabenzo De,h,kl,rst Pentaphene Chemistry
Exploration of Novel Synthetic Pathways for Expanded Structural Diversity
The synthesis of large, complex, and often strained PAHs like tetrabenzo[de,h,kl,rst]pentaphene remains a formidable task in organic chemistry. Traditional multi-step solution-phase synthesis can be arduous and low-yielding. cymitquimica.com Future research will undoubtedly focus on developing more efficient and versatile synthetic strategies to not only produce this compound in greater quantities but also to access a wider range of its derivatives with tailored properties.
One of the most promising avenues is the advancement of on-surface synthesis . This bottom-up approach, which utilizes atomically precise reactions on a substrate, has shown remarkable success in creating complex graphene nanoribbons and other nanostructures. mdpi.commdpi.com Adapting these techniques to construct this compound could offer unprecedented control over the final structure and open the door to fabricating defect-free molecular layers for electronic devices.
Furthermore, the development of novel palladium-catalyzed annulation reactions presents another powerful tool. nih.gov These methods allow for the strategic fusion of smaller aromatic fragments, potentially offering a more convergent and flexible route to the this compound core. Research in this area will likely explore new catalytic systems and substrates to improve reaction efficiency and scope.
The creation of curved or highly strained derivatives of this compound is another exciting frontier. The introduction of non-hexagonal rings or steric strain can dramatically alter the electronic and physical properties of PAHs. acs.orgwikipedia.org Future synthetic efforts may target the incorporation of five- or seven-membered rings into the this compound framework, leading to non-planar structures with unique chiroptical and self-assembly characteristics.
Advanced Theoretical Modeling for Predictive Materials Design and Discovery
As the synthesis of complex PAHs is often resource-intensive, the role of computational chemistry in predicting the properties and guiding the design of new materials is paramount. Advanced theoretical modeling will be instrumental in unlocking the full potential of this compound and its derivatives.
Density Functional Theory (DFT) calculations will continue to be a cornerstone for investigating the electronic structure, stability, and spectroscopic properties of these molecules. arxiv.orgnih.gov Future work will likely involve the use of more sophisticated functionals and basis sets to achieve higher accuracy in predicting properties such as HOMO-LUMO gaps, which are crucial for applications in organic electronics. nih.gov
Beyond static properties, theoretical models will be increasingly used to understand the dynamic behavior and reactivity of this compound. nih.gov This includes simulating reaction pathways for its synthesis and degradation, as well as predicting its interaction with other molecules and surfaces.
The rise of machine learning and artificial intelligence is set to revolutionize materials discovery. mdpi.com By training algorithms on large datasets of known PAHs, it may become possible to predict the properties of novel this compound derivatives with remarkable speed and accuracy. This predictive power will accelerate the identification of promising candidates for specific applications, significantly reducing the need for laborious trial-and-error synthesis.
Development of Next-Generation Characterization Techniques
The precise characterization of large and complex molecules like this compound is essential for understanding their structure-property relationships. While traditional techniques like NMR and mass spectrometry are valuable, future research will rely on the development and application of more advanced characterization methods. cymitquimica.com
High-resolution scanning probe microscopy (SPM) techniques, such as non-contact atomic force microscopy (nc-AFM), have already demonstrated the ability to visualize the intricate atomic structure of individual PAHs on surfaces. Future advancements in this area will provide even greater detail, allowing for the direct imaging of bond orders and electronic charge distributions within the this compound molecule.
Advanced spectroscopic techniques will also play a crucial role. mdpi.com Techniques like tip-enhanced Raman spectroscopy (TERS) can provide vibrational information with nanoscale spatial resolution, offering insights into the local chemical environment and strain within the molecule. Furthermore, the development of novel time-resolved spectroscopic methods will enable the study of the excited-state dynamics of this compound, which is critical for understanding its photophysical properties and potential in optoelectronic devices. The use of UV resonance Raman spectrometry is another promising avenue for the selective characterization of PAHs in complex mixtures. nih.gov
Expanding Functional Applications in Interdisciplinary Scientific Fields
The unique electronic and structural features of this compound make it a compelling candidate for a variety of functional applications, bridging chemistry, physics, and materials science.
A primary area of interest is in organic electronics . it4i.cz The extended π-conjugated system of this compound suggests it could exhibit excellent charge transport properties, making it suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). cymitquimica.com Future research will focus on synthesizing derivatives with tuned electronic levels and improved processability to optimize device performance.
The potential for this compound to serve as a building block for nanostructured carbon materials is another exciting direction. mdpi.com Its well-defined structure could be utilized in the bottom-up synthesis of precisely engineered graphene-like materials with tailored properties for applications in catalysis, sensing, and energy storage.
Furthermore, the study of such complex PAHs has implications for astrochemistry . it4i.cz Understanding the formation and properties of large PAHs is crucial for interpreting astronomical observations and unraveling the chemical processes that occur in interstellar environments.
Fundamental Understanding of Structure-Reactivity Relationships in Extended Polycyclic Aromatic Hydrocarbons
A deep understanding of how the intricate structure of this compound governs its chemical reactivity is fundamental to all the aforementioned research directions. Future investigations will aim to elucidate the subtle interplay between its electronic and steric factors.
The presence of specific edge structures, such as "bay regions," can significantly influence the reactivity of PAHs. wikipedia.org Theoretical and experimental studies will be needed to map the reactive sites of this compound and to understand how its reactivity can be modulated through chemical functionalization.
The introduction of strain into the aromatic system by creating non-planar derivatives is expected to have a profound impact on its reactivity. acs.org Strained PAHs can exhibit unusual bonding and reactivity patterns, opening up new avenues for chemical transformations and the synthesis of novel molecular architectures.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Tetrabenzo[de,h,kl,rst]pentaphene, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves multi-step cyclization reactions, such as Diels-Alder or Scholl reactions, under controlled inert conditions. Key factors include:
- Catalyst selection : Transition metals (e.g., palladium) or Lewis acids to facilitate aromatic coupling .
- Temperature gradients : Gradual heating (150–300°C) to prevent side reactions like over-annulation.
- Solvent polarity : Non-polar solvents (e.g., toluene) enhance π-π stacking during crystallization .
- Yield optimization : Use factorial design (e.g., 2^k designs) to test variables like reaction time, stoichiometry, and pressure .
Q. How is this compound characterized spectroscopically, and what challenges arise in interpreting its structural data?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic proton environments, but signal overlap due to symmetry requires high-field instruments (≥500 MHz) and 2D techniques (COSY, HSQC) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (MW: 426.52 g/mol) but may require matrix-assisted laser desorption/ionization (MALDI) to mitigate fragmentation .
- Challenges : Distinguishing regioisomers or detecting trace impurities (e.g., oxidized byproducts) via HPLC coupled with diode-array detection .
Q. What experimental protocols are used to assess the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen to detect decomposition thresholds (>300°C) .
- Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm for 72 hours) to monitor absorbance shifts indicative of degradation.
- Oxidative resistance : Electrochemical analysis (cyclic voltammetry) to measure HOMO-LUMO gaps and predict reactivity with oxygen .
Advanced Research Questions
Q. How can researchers elucidate the mechanistic pathways of this compound in supramolecular interactions or catalytic systems?
- Methodological Answer :
- Kinetic studies : Use stopped-flow spectroscopy to track intermediate formation during host-guest binding or catalytic cycles.
- Theoretical modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate charge transfer or π-stacking energies .
- In situ characterization : Operando Raman spectroscopy to observe structural changes during reactions .
Q. What computational frameworks are suitable for predicting the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer :
- Bandgap estimation : Combine DFT with time-dependent (TD-DFT) methods to model excited states, validated against UV-Vis and photoluminescence spectra .
- Charge transport : Monte Carlo simulations to predict carrier mobility, compared with field-effect transistor (FET) measurements .
- Data alignment : Use statistical tools (e.g., Bland-Altman plots) to quantify discrepancies between computational and experimental results .
Q. How should researchers address contradictions in reported data (e.g., conflicting solubility or reactivity profiles)?
- Methodological Answer :
- Reproducibility audits : Replicate studies using standardized protocols (e.g., IUPAC guidelines) and document batch-to-batch variability in synthesis .
- Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent purity, measurement techniques) .
- Collaborative validation : Share samples across labs for cross-testing via round-robin studies .
Q. What strategies improve the reproducibility of this compound-based experiments in interdisciplinary research?
- Methodological Answer :
- Protocol standardization : Publish detailed synthetic and characterization workflows in open-access repositories.
- Ethical data sharing : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for digital trace data integration .
- Error tracking : Implement lab notebooks with version control (e.g., Git) to document iterative refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
